(S)-tert-Butyl (1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-9-10-19(12-14)11-13-5-7-15(21-4)8-6-13/h5-8,14H,9-12H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEQFESYHWODBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Benzyl Group
The 4-methoxybenzyl substituent distinguishes this compound from analogs with alternative aromatic or aliphatic groups. Key comparisons include:
*Estimated based on analogous structures. †Assumed similar to the 4-chloro analog due to comparable functional groups.
Key Observations :
- Electronic Effects : The 4-methoxy group is electron-donating, enhancing the compound’s stability in acidic conditions compared to the electron-withdrawing 4-chloro substituent, which may lower reactivity in nucleophilic environments .
- Steric Considerations : The bulky tert-butyl carbamate group in all analogs provides steric protection to the pyrrolidine nitrogen, a feature critical in peptide synthesis and catalysis.
Stereochemical and Functional Group Modifications
- (R)- vs. (S)-Enantiomers: The (S)-enantiomer of tert-butyl carbamates is often favored in medicinal chemistry for its compatibility with biological targets.
- Acyl vs. Benzyl Groups : Replacing the benzyl group with acyl substituents (e.g., cyclohexanecarbonyl) reduces aromatic interactions but increases hydrophobicity, as seen in the lower molecular weight (296.41 g/mol) of the cyclohexanecarbonyl derivative .
Q & A
Q. Q1: What are the optimal synthetic routes for (S)-tert-Butyl (1-(4-methoxybenzyl)pyrrolidin-3-yl)carbamate, and how is stereochemical purity ensured?
Methodological Answer: The synthesis typically involves:
- Step 1 : Formation of the pyrrolidine ring via cyclization or reductive amination, using chiral auxiliaries to enforce the (S)-configuration .
- Step 2 : Introduction of the 4-methoxybenzyl group via alkylation or SN2 substitution under inert conditions (e.g., dry THF, NaH as base) .
- Step 3 : Carbamate protection with tert-butyloxycarbonyl (Boc) anhydride in dichloromethane, monitored by TLC .
Stereochemical Control : Chiral HPLC or polarimetry validates enantiomeric excess (>98% ee) . X-ray crystallography or circular dichroism (CD) confirms absolute configuration .
Q. Q2: How do steric and electronic effects of the 4-methoxybenzyl group influence conformational dynamics in this compound?
Methodological Answer:
- Computational Modeling : Density Functional Theory (DFT) reveals that the 4-methoxybenzyl group induces torsional strain in the pyrrolidine ring, stabilizing a gauche conformation .
- Experimental Validation : NOESY NMR shows proximity between the benzyl aromatic protons and pyrrolidine H3, confirming spatial arrangement .
Contradiction Note : Substituting 4-methoxy with electron-withdrawing groups (e.g., 3-bromo in ) alters ring puckering, impacting binding affinity .
Biological Activity and Mechanism
Q. Q3: What methodologies identify the biological targets of this compound, and how does its chirality affect activity?
Methodological Answer:
- Target Identification : SPR (Surface Plasmon Resonance) screens against kinase or GPCR libraries. For example, IC₅₀ values <1 μM for PDE4B inhibition were reported in analogues .
- Chirality Impact : (S)-enantiomers show 10–50x higher affinity than (R)-forms in receptor-binding assays (e.g., σ1 receptor) due to better steric complementarity .
Q. Q4: Under what conditions does the tert-butyl carbamate group undergo cleavage, and how is this mitigated during storage?
Methodological Answer:
- Acidic Cleavage : Boc deprotection occurs in TFA/DCM (1:1 v/v) within 1–2 hours at 0°C .
- Stability : Long-term storage requires anhydrous conditions (-20°C under argon) to prevent hydrolysis. Purity degradation <2% over 12 months when stored properly .
Advanced Applications in Drug Design
Q. Q5: How can structure-activity relationship (SAR) studies optimize this compound for CNS penetration?
Methodological Answer:
- LogP Optimization : Introducing fluorine at the benzyl para-position (e.g., 4-fluoro analogue in ) reduces LogP from 2.8 to 2.1, enhancing blood-brain barrier permeability .
- In Silico Screening : Molecular dynamics simulations predict binding to P-glycoprotein (P-gp) efflux pumps; methoxy groups reduce P-gp recognition .
Data Contradictions in Literature
Q. Q6: Why do conflicting reports exist regarding the compound’s solubility in aqueous buffers?
Methodological Answer: Discrepancies arise from:
Q. Q7: Which advanced chromatographic techniques resolve degradation products of this compound?
Methodological Answer:
- UHPLC-MS/MS : A C18 column (2.1 × 50 mm, 1.7 μm) with 0.1% formic acid in water/acetonitrile gradient separates hydrolyzed carbamate (Rt = 3.2 min) and oxidized pyrrolidine (Rt = 4.5 min) .
- Forced Degradation : Exposure to 40°C/75% RH for 14 days yields 3 major degradants, quantified via QDa detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
